
2-Methyl-3-phenylquinoxaline
Overview
Description
Chemical Structure and Synthesis 2-Methyl-3-phenylquinoxaline (CAS: 10130-74-2) is a heterocyclic compound with a quinoxaline core substituted by a methyl group at position 2 and a phenyl group at position 2. Its molecular formula is C₁₅H₁₂N₂, with a molecular weight of 220.27 g/mol. The compound is synthesized via a multi-step process starting from o-phenylenediamine and ethyl pyruvate, yielding intermediates such as 2-chloro-3-methylquinoxaline, which undergoes further reactions with aromatic amines or aldehydes to introduce functional groups . Key spectral data (¹H-NMR, ¹³C-NMR) confirm its structure, with characteristic signals at δ 2.69 ppm (methyl group) and aromatic proton resonances between δ 7.36–8.05 ppm .
Biological Activity
2-Methyl-3-phenylquinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Quinoxaline Derivatives
Quinoxaline and its derivatives have been recognized for a wide range of therapeutic properties, including:
- Anticancer : Inhibiting cancer cell proliferation.
- Antiviral : Effective against various viral infections.
- Antimicrobial : Active against bacteria and fungi.
- Anti-inflammatory : Reducing inflammation in various models.
This compound is particularly noted for its role as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor , showcasing modest inhibitory activity against this target .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : This compound inhibits PDGF signaling pathways, which are crucial in cell proliferation and survival, particularly in cancerous cells .
- Antiviral Activity : It has shown potential antiviral effects, particularly against dengue virus (DENV), where structural modifications have led to enhanced activity .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HCT-116 and MCF-7 .
Anticancer Activity
A study evaluated the anticancer properties of various quinoxaline derivatives, including this compound. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines, indicating significant antiproliferative activity .
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 |
MCF-7 | 7.52 |
Antiviral Activity
Research focused on the antiviral properties of quinoxaline derivatives found that modifications at specific positions significantly impacted their efficacy against DENV. For instance, the introduction of electron-donating groups enhanced antiviral activity. The most active derivative showed an EC50 value of approximately 0.81 μM, outperforming ribavirin in terms of potency .
Compound | Virus | EC50 (μM) |
---|---|---|
This compound | DENV | 0.81 |
Ribavirin | DENV | 12.61 |
Case Studies
- Inhibition Studies : In vitro studies indicated that this compound could inhibit COX-2 expression in liver cells, suggesting a potential mechanism for its anti-inflammatory and antiviral effects .
- Structure-Activity Relationship (SAR) : Detailed SAR studies highlighted that modifications on the quinoxaline structure could lead to increased biological activity, emphasizing the importance of electronic properties and sterics in drug design .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Methyl-3-phenylquinoxaline exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's mechanism involves binding to DNA, thereby inhibiting the replication of pathogens .
Table 1: Antimicrobial Efficacy of this compound
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Mycobacterium smegmatis | 16 | 6.25 µg/ml |
Pseudomonas aeruginosa | 14 | 12.5 µg/ml |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies showed that derivatives of this compound could inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/ml, indicating potent activity against these cancer types .
Table 2: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 |
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 2.3 |
Industrial Applications
In the industrial sector, this compound is utilized in developing materials with specific electronic properties, such as organic semiconductors. Its ability to form stable complexes with various metals makes it a candidate for applications in organic electronics and photovoltaics .
Case Studies
- Antiviral Research : A comprehensive review highlighted quinoxalines' potential as antiviral agents against respiratory pathogens, including influenza and coronaviruses . The study emphasized structure–activity relationships (SAR) that guide the development of effective antiviral drugs.
- Synthesis of New Derivatives : A recent investigation synthesized several new quinoxaline derivatives, demonstrating improved biological activities compared to their parent compounds. This research focused on modifying the quinoxaline scaffold to enhance its therapeutic potential against cancer .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-3-phenylquinoxaline, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 1,2-phenylenediamine with pyruvophenone (methyl benzoylacetate) under catalytic conditions. reports a 97% yield using this method, while describes an NHOH-HCl-mediated α-methylsulfonylation approach yielding 80%. Key factors affecting yield include:
- Catalyst choice : Copper(I) chloride (CuCl) enhances cyclization efficiency in some quinoxaline syntheses .
- Solvent selection : Polar aprotic solvents (e.g., chlorobenzene) improve reaction homogeneity .
- Temperature : Elevated temperatures (e.g., 343 K) accelerate condensation but may require careful monitoring to avoid side reactions .
Q. How is this compound characterized using NMR spectroscopy?
Key NMR features ():
- H NMR (CDCl): δ 8.05–8.02 (m, 1H, aromatic), 7.63–7.36 (m, 7H, aromatic), 2.69 (s, 3H, CH).
- C NMR : Distinct signals at δ 154.4 (quinoxaline C=N), 24.0 (CH).
Methodological tip: Use deuterated solvents (e.g., CDCl) and reference tetramethylsilane (TMS) for calibration.
Q. What are the common reactivity patterns of this compound in organic transformations?
- Hydrogenation : Catalytic hydrogenation produces tetrahydroquinoxalines with stereochemical control (41% yield, 79% ee for cis isomer) .
- Inertness toward maleic anhydride : Unlike 2,3-dimethylquinoxaline, the methyl and phenyl substituents sterically hinder Diels-Alder reactivity .
Q. How can crystallographic data inform structural analysis of quinoxaline derivatives?
Single-crystal X-ray diffraction (e.g., ) reveals:
- Dihedral angles between aromatic rings (e.g., 49.32° between quinoxaline and phenyl groups) .
- Intermolecular interactions (C–H⋯π, π–π stacking) influencing packing and stability .
Methodology: Grow crystals via slow evaporation (e.g., hexanes/EtOAC) and use software like DIAMOND for visualization .
Q. What safety protocols are recommended for handling this compound?
- Protective gear : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate organic waste and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How does stereoselectivity in the hydrogenation of this compound depend on substituent effects?
Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ir complexes) yields cis-tetrahydroquinoxaline with 79% ee, influenced by:
- Steric bulk : The phenyl group directs face-selective adsorption on the catalyst .
- Electronic effects : Electron-withdrawing substituents may alter transition-state geometry .
Methodology: Monitor enantiomeric excess via chiral HPLC or polarimetry.
Q. How can crystallographic data resolve contradictions in reported reactivity?
For example, notes inertness toward maleic anhydride, while other quinoxalines react. Crystallography clarifies:
- Steric hindrance : The 3-phenyl group blocks access to reactive sites .
- Electronic effects : Reduced electron density at the quinoxaline core limits electrophilic attack .
Q. What computational tools predict synthetic pathways or pharmacological activity?
- Retrosynthetic analysis : Use databases (PubChem, Reaxys) to identify feasible precursors and reaction conditions .
- Molecular docking : Screen derivatives against biological targets (e.g., kinases) to prioritize anti-proliferative candidates .
Q. How do reaction conditions influence regioselectivity in quinoxaline functionalization?
- Electrophilic substitution : Electron-rich positions (C-6/C-7) are favored under acidic conditions .
- Catalytic cross-coupling : Palladium catalysts enable C–H activation at sterically accessible sites .
Q. What methodologies assess the environmental stability of this compound?
Comparison with Similar Compounds
Physical Properties
- Boiling Point : 346.8°C at 760 mmHg
- Density : 1.149 g/cm³
- Refractive Index : 1.647
- Flash Point : 145.9°C .
Its derivatives are explored for antimicrobial and antiprotozoal activities .
Anticancer Activity
- 2-Methyl-3-phenylquinoxaline: Inhibits PDGFR tyrosine kinase (IC₅₀ ~ 1.2 µM) .
- 2-Chloro-3-methylquinoxaline derivatives (e.g., 5a–e): Exhibit IC₅₀ values of 3.8–12.4 µM against human thymidylate synthase (hTS), critical for DNA synthesis .
- 2-(p-Formylphenoxy)-3-methylquinoxaline (4): Shows moderate activity against breast cancer cell lines (MCF-7, IC₅₀ = 18.7 µM) .
Antimicrobial Activity
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | |
---|---|---|---|
This compound | 32 | 64 | |
4-(2-Methylquinoxalin-3-yloxy)benzamine (6) | 16 | 32 | |
Schiff base derivatives (7a–e) | 8–16 | 16–32 |
Physicochemical Properties
Reactivity in Catalytic Hydrogenation
- This compound: Undergoes hydrogenation to yield cis-tetrahydroquinoxaline with 41% yield and 79% enantiomeric excess (ee) .
- 2,3-Diphenylquinoxaline: Sluggish reaction due to steric hindrance; <10% yield under similar conditions .
- 2,3-Dimethylquinoxaline: Higher reactivity (44% yield) but lower stereoselectivity (97% ee for trans isomer) .
Key Research Findings
Substituent Effects on Bioactivity : Electron-donating groups (e.g., methyl) at C2 enhance kinase inhibition, while electron-withdrawing groups (e.g., Cl, CF₃) improve antimicrobial potency .
Synthetic Flexibility: The C2 methyl group in this compound serves as a site for bromination, enabling further functionalization into prodrugs or imaging agents .
Steric vs. Electronic Contributions : Bulky substituents at C3 (e.g., phenyl) reduce reactivity in cycloaddition reactions but improve binding to hydrophobic enzyme pockets .
Properties
IUPAC Name |
2-methyl-3-phenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAQDFDMDUFBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323945 | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-23-1 | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.